molecular formula C9H16N2O3 B043011 1-Boc-3-oxopiperazine CAS No. 76003-29-7

1-Boc-3-oxopiperazine

Cat. No. B043011
CAS RN: 76003-29-7
M. Wt: 200.23 g/mol
InChI Key: FCMLWBBLOASUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Boc-3-oxopiperazine derivatives often involves strategies aimed at constructing the piperazine ring with the introduction of Boc-protected groups to facilitate further chemical modifications. One approach involves the reductive amination of cyanomethyleneamino pseudopeptides with amino acid derivatives, followed by regiospecific lactamization. This method illustrates the synthetic versatility, allowing for the preparation of various analogues, despite a significant reduction in affinity at certain receptors due to the introduction of new conformational restrictions (Herrero et al., 2002).

Molecular Structure Analysis

The molecular structure of 1-Boc-3-oxopiperazine and its derivatives is crucial for their function as mimetics of certain peptide conformations. For example, 2-oxopiperazine derivatives have been designed as mimetics of gamma-turn conformationally constrained tripeptides, with specific modifications leading to changes in their interaction with biological receptors. The structural analysis involves not only the piperazine ring but also the positioning and stereochemistry of substituents, which are essential for mimicking the natural peptide structures (Herrero et al., 2002).

Chemical Reactions and Properties

1-Boc-3-oxopiperazine compounds undergo various chemical reactions, allowing for the introduction of diverse functional groups. These reactions are fundamental in synthesizing peptidomimetics, where the oxopiperazine serves as a scaffold. Techniques such as reductive alkylation, acylation, and cyclization are commonly employed to achieve the desired substitutions and generate compounds with specific biological activities. The diastereoselective synthesis of 1,4,5-substituted-2-oxopiperazines on solid-phase highlights the methodology's precision and efficiency, leading to diastereomerically pure compounds (Khan et al., 2002).

Physical Properties Analysis

The physical properties of 1-Boc-3-oxopiperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and substituents. These properties are critical for their application in synthesis and for understanding their behavior in different chemical environments. For instance, the crystal structure analysis of related compounds can reveal the stability of certain conformations and the potential for hydrogen bonding, which is relevant for their biological activity (Ohyama et al., 2001).

Scientific Research Applications

  • Stereoselective Synthesis for Medicinal Chemistry : Stereoselective synthesis of polysubstituted piperazines and oxopiperazines, including 1-Boc-3-oxopiperazine, offers valuable building blocks for medicinal chemistry. These compounds have potential applications in Structure-Activity Relationship (SAR) studies and drug discovery (Mordini et al., 2014).

  • Solution Phase Ketopiperazine Synthesis : The use of N-BOC-diamines in the Ugi multi-component reaction, followed by BOC removal and base treatment, provides a novel strategy for solution phase ketopiperazine synthesis. This methodology offers potential routes for novel dihydroquinoxalinone and 1,4-benzodiazepine synthesis (Hulme et al., 1998).

  • Enantioselective Synthesis in Peptidomimetics : A method for enantioselective synthesis of conformationally constrained peptidomimetics containing 3-substituted 2-oxopiperazines is presented, which holds potential for pharmaceutical applications (Pohlmann et al., 1997).

  • Bradykinin B1 Receptor Antagonists : Novel oxopiperazine-based B1 receptor antagonists, including 3-oxo-2-piperazinyl acetamides, show improved potency and metabolic stability. These compounds offer potential for the treatment of pain and inflammation (Chen et al., 2011).

  • Synthesis of Constrained Peptidomimetics : Highly functionalized 2-oxopiperazine-based peptidomimetics demonstrate potential as PAR1 antagonists, with some showing moderate inhibitory activity and others exhibiting cytotoxic activity in human cancer cell lines (Valdivielso et al., 2013).

  • Synthesis of Piperazinones and Benzopiperazinones : A study demonstrates a one-step synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, with potential applications in pharmaceuticals and nutraceuticals (Petasis & Patel, 2000).

Safety And Hazards

1-Boc-3-oxopiperazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

1-Boc-3-oxopiperazine is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . Its future directions may include further exploration of its role in the synthesis of renin inhibitors and isoindoline inhibitors of dipeptidyl peptidases .

properties

IUPAC Name

tert-butyl 3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMLWBBLOASUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390102
Record name 1-Boc-3-oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-oxopiperazine

CAS RN

76003-29-7
Record name 1-Boc-3-oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-oxopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of piperazine-2-one (1.037 g, 10.4 mmol) in 52 mL of CH2Cl2, was added BOC2O (2.5 g, 11.4 mmol). The reaction became homogeneous after 3 hours when the starting material was completely consumed. The reaction was diluted with CH2Cl2 and the organic layer was washed with water. The solvent was removed in vacuo to yield quantitative amount of product 33 as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, 2H, J=5 Hz), 4.10 (s, 2H), 6.41 (br s, 1H).
Quantity
1.037 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of Example 500A (500 mg, 4.99 mmol) in acetonitrile (25 mL) at room temperature was treated with BOC2O (1198 mg, 5.49 mmol), stirred for 3 hours, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 95:5 ethyl acetate/methanol to provide the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1198 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-oxopiperazine
Reactant of Route 2
1-Boc-3-oxopiperazine
Reactant of Route 3
Reactant of Route 3
1-Boc-3-oxopiperazine
Reactant of Route 4
Reactant of Route 4
1-Boc-3-oxopiperazine
Reactant of Route 5
1-Boc-3-oxopiperazine
Reactant of Route 6
1-Boc-3-oxopiperazine

Citations

For This Compound
13
Citations
X Zhang, L Sun, S Xu, T Huang, F Zhao… - RSC Medicinal …, 2023 - pubs.rsc.org
… Under ice bath, the corresponding substituted key intermediate 4a or 4b (1 eq.), 1-Boc-3-oxopiperazine (1.2 eq.), K 2 CO 3 (2 eq.) were dissolved in the solution of DMF (6 mL). The …
Number of citations: 0 pubs.rsc.org
S Xu, L Sun, WA Zalloum, X Zhang, T Huang… - Chinese Chemical …, 2023 - Elsevier
… Further, 4 was reacted with 1-Boc-3-oxopiperazine via a nucleophilic substitution (SN 2 ) reaction to afford intermediate 5. Removing the Boc protection of 5 yielded the free amine 6, …
Number of citations: 5 www.sciencedirect.com
X Zhang, L Sun, ME Meuser, WA Zalloum, S Xu… - European journal of …, 2021 - Elsevier
… Intermediate 4 reacted with 1-Boc-3-oxopiperazine by nucleophilic substitution to achieve 5, then removal of Boc group resulted in Q-b1-b3. The nucleophilic substitution of Q-b1-b3 …
Number of citations: 15 www.sciencedirect.com
RL Sahani, T Akther, ME Cilento, AE Castaner… - RSC Medicinal …, 2021 - pubs.rsc.org
… To probe the SAR of the amide moiety (the indole equivalent), intermediates 11 and 14 were prepared by reacting 9 with 1-Boc-piperazine and 1-Boc-3-oxopiperazine, respectively, and …
Number of citations: 1 pubs.rsc.org
L Sun, A Dick, ME Meuser, T Huang… - Journal of medicinal …, 2020 - ACS Publications
… Intermediate 7 was selected as the starting material and reacted with 1-Boc-3-oxopiperazine by a nucleophilic substitution (S N 2) reaction to produce intermediate 9, followed by …
Number of citations: 40 pubs.acs.org
WQ Zuo, R Hu, WL Wang, YX Zhu, Y Xu, LT Yu… - Bioorganic …, 2020 - Elsevier
… t-BuOK (7.5 mmol) was added to the solution of 1-boc-3-oxopiperazine (1.005 g, 5 mmol) in anhydrous tetrahydrofuran (20 mL). The mixture was stirred for 20 min under room …
Number of citations: 6 www.sciencedirect.com
S Xu, L Sun, WA Zalloum, T Huang, X Zhang, D Ding… - Molecules, 2022 - mdpi.com
… Further treatment of 4 and F 2 -4 with 1-Boc-3-oxopiperazine via a nucleophilic substitution (SN 2 ) reaction afforded the intermediates 5 and F 2 -5. The removal of Boc protection of 5 …
Number of citations: 2 www.mdpi.com
HAA Abd El-wahab, M Accietto, LB Marino… - Bioorganic & Medicinal …, 2018 - Elsevier
… )-3-oxo-piperazine-1-carboxylic acid tert-butyl esters (3) according to the literature procedure 13 by addition of the substituted benzyl chlorides (1) to a solution of 1-Boc-3-oxopiperazine …
Number of citations: 14 www.sciencedirect.com
M Piggott - Chemistry in Australia, 2006 - search.informit.org
… Recent work by Bernotas utilised 1Boc-3-oxopiperazine to obtain isoxazolidines from a common nitrone intermediate.Boc-protected piperazinone has also been used to synthesise …
Number of citations: 4 search.informit.org
I Sosič, A Bricelj, C Steinebach - Chemical Society Reviews, 2022 - pubs.rsc.org
… An alternative synthetic strategy was employed to prepare hydrophobically-tagged nutlin-3a, where the linker was attached to 1-Boc-3-oxopiperazine (182) to give intermediate 183, …
Number of citations: 45 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.